molecular formula C16H9ClO4 B11833176 5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)- CAS No. 19225-30-0

5H-Indeno(5,6-d)-1,3-dioxole-5,7(6H)-dione, 6-(p-chlorophenyl)-

Cat. No.: B11833176
CAS No.: 19225-30-0
M. Wt: 300.69 g/mol
InChI Key: NLMMOSXJODJUCD-UHFFFAOYSA-N
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Description

6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione is a complex organic compound that belongs to the class of benzodioxole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 1,2-dioxole derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to the inhibition or activation of biological processes. For example, it may inhibit the activity of enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-chlorophenyl)-5h-indeno[5,6-d][1,3]dioxole-5,7(6h)-dione is unique due to its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

19225-30-0

Molecular Formula

C16H9ClO4

Molecular Weight

300.69 g/mol

IUPAC Name

6-(4-chlorophenyl)cyclopenta[f][1,3]benzodioxole-5,7-dione

InChI

InChI=1S/C16H9ClO4/c17-9-3-1-8(2-4-9)14-15(18)10-5-12-13(21-7-20-12)6-11(10)16(14)19/h1-6,14H,7H2

InChI Key

NLMMOSXJODJUCD-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)C(C3=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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